N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-6-7-14(20-10)21(17,18)16-9-13(19-2)11-4-3-5-12(15)8-11/h3-8,13,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJNHPUSZOQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorophenyl-2-methoxyethyl intermediate, which is then coupled with a thiophene-2-sulfonamide derivative. Key steps in the synthesis include:
Formation of the 3-fluorophenyl-2-methoxyethyl intermediate: This step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine under controlled conditions to form the desired intermediate.
Coupling with thiophene-2-sulfonamide: The intermediate is then reacted with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 5-methylthiophene-2-sulfonamide , 3-fluorophenyl , and methoxyethyl groups. Below is a comparative analysis with structurally related sulfonamides:
Thiophene vs. Benzene Sulfonamides: The target compound’s 5-methylthiophene ring may confer distinct electronic and steric properties compared to benzene-based sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide). In contrast, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide demonstrated herbicidal and anti-malarial activities, suggesting that chloro and methoxy substituents on aromatic rings are critical for such effects .
Fluorine vs. Chlorine Substituents :
- The 3-fluorophenyl group in the target compound may offer superior metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ). Fluorine’s electronegativity and small atomic radius often reduce off-target interactions while maintaining potency .
Methoxyethyl Chain vs. Other Alkyl Groups :
- The 2-methoxyethyl side chain differentiates the target compound from simpler alkyl or aryl substituents. This group likely enhances solubility in polar solvents compared to purely hydrophobic chains (e.g., methyl or ethyl groups in and ).
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, suggesting longer half-life than non-fluorinated sulfonamides (e.g., ).
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide is a compound of increasing interest due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse pharmacological activities. The presence of the sulfonamide group enhances its solubility and biological activity. The fluorophenyl and methoxyethyl substituents contribute to its interaction with biological targets.
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| EGFR Inhibition | IC50 = 10 nM | |
| Antimicrobial | Effective against Mycobacterium spp. | |
| Cytotoxicity | Vero cell line > 100 μM | |
| Antiproliferative | Inhibits cancer cell lines |
Case Studies and Research Findings
- Cancer Research :
- Antimicrobial Studies :
- Pharmacokinetic Profile :
Q & A
Basic: What are the standard synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide?
Answer:
The compound is synthesized via nucleophilic substitution between 5-methylthiophene-2-sulfonyl chloride and the secondary amine N-[2-(3-fluorophenyl)-2-methoxyethyl]amine. Key steps include:
- Amine Preparation : Reacting 3-fluorophenylacetonitrile with methoxyethyl bromide, followed by reduction (e.g., LiAlH₄) to form the amine intermediate .
- Sulfonylation : The amine reacts with sulfonyl chloride in a polar aprotic solvent (e.g., THF) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires strict control of stoichiometry and temperature .
Advanced: How can reaction conditions be optimized to minimize byproducts like N-alkylated impurities?
Answer:
Byproducts often arise from competing alkylation of the sulfonamide nitrogen. Mitigation strategies include:
- Steric Hindrance : Use bulky bases (e.g., 2,6-lutidine) to deprotonate the amine selectively, reducing nucleophilicity of the sulfonamide nitrogen .
- Low-Temperature Reactions : Conduct sulfonylation at 0–5°C to suppress side reactions .
- Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- In Situ Monitoring : Real-time HPLC or MS analysis identifies intermediates, enabling rapid adjustment of reaction parameters .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- NMR :
- MS : ESI-MS confirms molecular ion [M+H]⁺ at m/z 354.1 (calculated for C₁₄H₁₅FNO₃S₂) .
- FT-IR : Stretches at 1150 cm⁻¹ (S=O) and 1340 cm⁻¹ (C–F) validate functional groups .
Advanced: How can crystallography resolve discrepancies in proposed stereochemistry or conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in:
- Stereoelectronic Effects : The methoxyethyl group’s orientation relative to the fluorophenyl ring can influence reactivity. SCXRD data (e.g., torsion angles) clarify spatial arrangements .
- Hydrogen Bonding : Sulfonamide N–H···O interactions stabilize specific conformers, detectable via SCXRD. Compare with computational models (DFT) to validate .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies polymorphs, which may explain solubility or stability variations .
Basic: What biological activities are associated with sulfonamide derivatives like this compound?
Answer:
Sulfonamides exhibit diverse bioactivities:
- Antimicrobial : Inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .
- Antifungal : Disruption of membrane integrity via thiophene ring interactions (observed in analogs like 5-methylthiophene-2-sulfonamide) .
- Enzyme Modulation : Fluorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Substituent Variation : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
- Thiophene Modifications : Introduce substituents at the 5-methyl position to alter steric bulk and solubility .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with sulfonamide S=O) for target engagement .
Basic: What are common purity analysis methods for this compound?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- Karl Fischer Titration : Determine water content (<0.5% w/w) for hygroscopic batches .
Advanced: How to address discrepancies in solubility data across studies?
Answer:
- Solvent Effects : Use Hansen solubility parameters (HSPs) to predict solubility in non-aqueous solvents (e.g., DMSO vs. ethanol) .
- Ionization Studies : Measure pKa (sulfonamide N–H ≈ 10.5) to assess pH-dependent solubility .
- Cocrystal Screening : Coformers like succinic acid improve aqueous solubility via non-covalent interactions .
Basic: What are recommended storage conditions to ensure stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrate formation, which alters melting points and solubility .
- Inert Atmosphere : Argon or nitrogen headspace minimizes oxidation of the thiophene ring .
Advanced: How to design stability-indicating methods for long-term degradation studies?
Answer:
- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions to identify degradation products (e.g., sulfonic acid via hydrolysis) .
- LC-MS/MS : Characterize degradation pathways (e.g., cleavage of methoxyethyl group) and quantify impurities .
- Kinetic Modeling : Arrhenius plots predict shelf-life at ambient conditions using accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
